Faropenem sodium hemipentahydrate

Description

Properties

IUPAC Name |

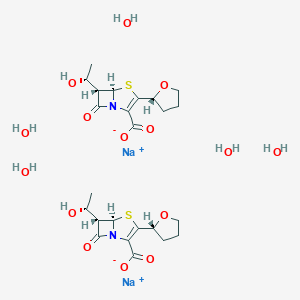

disodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H15NO5S.2Na.5H2O/c2*1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;;;;;;;/h2*5-7,11,14H,2-4H2,1H3,(H,16,17);;;5*1H2/q;;2*+1;;;;;/p-2/t2*5-,6-,7+,11-;;;;;;;/m11......./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGICMVNWAUWMK-HIXRZVNASA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N2Na2O15S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158365-51-6 |

Source

|

| Record name | Faropenem sodium hemipentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158365516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAROPENEM SODIUM HEMIPENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N39L5ALZ3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Faropenem Sodium Hemipentahydrate: An In-depth Technical Guide

Abstract

Faropenem, a member of the penem class of β-lactam antibiotics, exhibits a broad spectrum of antibacterial activity. Its sodium salt, specifically the hemipentahydrate form, is a clinically significant oral antibiotic. This technical guide provides a comprehensive overview of the synthetic process for faropenem sodium hemipentahydrate, intended for researchers, scientists, and professionals in drug development. The synthesis is a multi-step process commencing from the chiral building block (3R, 4R)-3-[(R)-1-tert-butyldiemthylsilyloxyethyl]-4-[(R)-acetoxyl]azetidin-2-one (4-AA). This guide will elaborate on the strategic chemical transformations, including the construction of the core penem ring system via an intramolecular Wittig reaction, the introduction of the characteristic tetrahydrofuran side chain, and the critical final steps of deprotection and controlled crystallization to yield the desired hemipentahydrate. Each stage will be discussed with an emphasis on the underlying chemical principles, the rationale for the selection of reagents and protecting groups, and detailed procedural outlines.

Introduction

Faropenem is a synthetic penem antibiotic, structurally characterized by a fused β-lactam and a five-membered unsaturated sulfur-containing ring. This structural motif imparts a high degree of reactivity to the β-lactam ring, which is fundamental to its mechanism of action: the inhibition of bacterial cell wall synthesis. Unlike many other β-lactam antibiotics, faropenem is administered orally, offering a significant advantage in clinical settings. The synthesis of this compound is a stereochemically complex undertaking that requires precise control over each reaction step to ensure the desired stereoisomer is obtained with high purity. This guide will dissect a common and effective synthetic route, providing both theoretical understanding and practical guidance.

Overall Synthetic Strategy

The synthesis of this compound can be conceptually divided into three main phases: the assembly of the key azetidinone intermediate, the construction of the bicyclic penem core, and the final deprotection and salt formation. The following diagram provides a high-level overview of the synthetic workflow.

Caption: High-level overview of the this compound synthesis workflow.

Phase 1: Synthesis of Key Starting Materials

The success of the entire synthesis hinges on the availability of high-purity, stereochemically defined starting materials. The two primary building blocks are the azetidinone core (4-AA) and the tetrahydrofuran side chain precursor.

Synthesis of (3R, 4R)-3-[(R)-1-tert-butyldiemthylsilyloxyethyl]-4-[(R)-acetoxyl]azetidin-2-one (4-AA)

The synthesis of 4-AA is a critical first step that establishes the correct stereochemistry of the final product. While various methods exist, a common approach involves the use of a chiral auxiliary to direct the stereoselective formation of the β-lactam ring.

Rationale for Protecting Group Selection: The hydroxyl group on the ethyl side chain is protected as a tert-butyldimethylsilyl (TBDMS) ether. This choice is deliberate and offers several advantages:

-

Stability: The TBDMS group is robust and withstands the reaction conditions of the subsequent synthetic steps. It is significantly more stable to hydrolysis than smaller silyl ethers like trimethylsilyl (TMS) ethers.[1]

-

Selective Removal: The TBDMS group can be selectively removed under mild conditions using fluoride reagents (e.g., tetrabutylammonium fluoride, TBAF) or acidic conditions that do not affect other sensitive functional groups in the molecule.[2]

Synthesis of (R)-(+)-Tetrahydrofuran-2-thiocarboxylic Acid

The (R)-configured tetrahydrofuran side chain is another crucial chiral component. Its synthesis often starts from commercially available (R)-(+)-tetrahydrofuran-2-carboxylic acid. The carboxylic acid is then converted to the corresponding thiocarboxylic acid.

Phase 2: Construction of the Penem Core

This phase involves a series of reactions to build the bicyclic penem ring system onto the 4-AA scaffold.

Condensation of 4-AA with (R)-(+)-Tetrahydrofuran-2-thiocarboxylic Acid

The first step in assembling the faropenem molecule is the condensation of 4-AA with the tetrahydrofuran-2-thiocarboxylic acid derivative. This reaction forms a thioester linkage at the C4 position of the azetidinone ring.

Experimental Protocol:

-

Dissolve (3R, 4R)-3-[(R)-1-tert-butyldiemthylsilyloxyethyl]-4-[(R)-acetoxyl]azetidin-2-one (4-AA) in a suitable anhydrous solvent such as dichloromethane or dioxane.[3]

-

Add a zinc halide catalyst, for example, zinc chloride.[4]

-

To this mixture, add the triethylamine salt of (R)-(+)-tetrahydrofuran-2-thiocarboxylic acid, maintaining the temperature below 35°C.[3]

-

Allow the reaction to proceed for several hours at room temperature.[4]

-

Upon completion, as monitored by thin-layer chromatography (TLC), work up the reaction mixture to isolate the condensed product.

Acylation

The nitrogen of the azetidinone ring is then acylated, typically with an allyloxy oxalyl chloride or a similar reagent. This step introduces the necessary carbon framework for the subsequent cyclization.[3]

Rationale for Protecting Group Selection: The carboxylic acid functionality is introduced as an allyl ester. This protecting group is chosen for its unique deprotection chemistry:

-

Orthogonality: The allyl group is stable under a wide range of reaction conditions, including those used for the removal of the TBDMS group.[5]

-

Mild Deprotection: It can be selectively cleaved under very mild, neutral conditions using a palladium(0) catalyst, which is compatible with the sensitive β-lactam ring.[6][7]

Intramolecular Wittig Cyclization

The hallmark of this synthetic route is the intramolecular Wittig reaction to form the five-membered thia-ene ring, thus completing the penem core. This reaction involves the formation of a phosphorus ylide, which then reacts with a carbonyl group within the same molecule.

Mechanism of the Intramolecular Wittig Reaction: The acylated intermediate is treated with a phosphite, commonly triethyl phosphite, which facilitates the formation of a phosphorane intermediate. This intermediate then undergoes an intramolecular cyclization, where the ylide attacks the ester carbonyl, leading to the formation of an oxaphosphetane intermediate. The collapse of this intermediate results in the formation of the carbon-carbon double bond of the penem ring and triphenylphosphine oxide as a byproduct.[8][9]

Caption: Simplified mechanism of the intramolecular Wittig cyclization.

Experimental Protocol:

-

Dissolve the acylated intermediate in a high-boiling point solvent such as toluene or xylene.[10]

-

Add triethyl phosphite to the solution.[10]

-

Heat the reaction mixture to reflux for a period of 0.5 to 10 hours.[3]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and purify the product, the protected faropenem allyl ester, using chromatography.

Phase 3: Final Product Formation

The final phase of the synthesis involves the removal of the protecting groups and the crystallization of the final product as the sodium salt hemipentahydrate.

Deprotection

Both the TBDMS protecting group on the hydroxyethyl side chain and the allyl ester protecting the carboxylic acid must be removed. This can be done in a stepwise or, in some optimized procedures, a one-pot process.

Deprotection of the TBDMS Group: This is typically achieved using a fluoride source, such as TBAF, or mild acidic conditions.[2]

Deprotection of the Allyl Ester: The allyl group is removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic scavenger.[11]

Salt Formation and Crystallization

The final step is the formation of the sodium salt and the controlled crystallization to obtain the desired hemipentahydrate form. This step is crucial for the stability and bioavailability of the final drug substance.

Experimental Protocol for Crystallization:

-

Dissolve the crude faropenem sodium in a minimal amount of distilled water (typically 1-3 times the weight of the crude product) at a controlled temperature (e.g., 0-4°C).[12][13]

-

While stirring vigorously, slowly add a less polar, water-miscible solvent such as acetone or methyl ethyl ketone (typically 2-4 times the volume of the aqueous solution).[12][13]

-

Maintain the low temperature for a period of 0.5 to 2 hours to induce crystallization.[12][13]

-

Allow the mixture to slowly warm to room temperature and continue stirring overnight.[12][13]

-

Collect the crystalline solid by filtration, wash with the crystallization solvent, and dry under vacuum at a low temperature.[12][13]

A more refined purification can be achieved by dissolving the crude product in a lower alcohol at low temperature, adding a small amount of water, and then evaporating the alcohol under reduced pressure before adding a ketone solvent to induce crystallization. This low-temperature process can significantly increase the yield to over 90%.[14][15]

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of faropenem sodium. It is important to note that yields can vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Typical Yield (%) |

| Condensation | 4-AA | Condensed Intermediate | ~80-90% |

| Acylation | Condensed Intermediate | Acylated Intermediate | ~85-95% |

| Cyclization | Acylated Intermediate | Protected Faropenem Ester | ~60-75% |

| Deprotection & Salt Formation | Protected Faropenem Ester | Crude Faropenem Sodium | ~90-95% |

| Crystallization | Crude Faropenem Sodium | Pure this compound | >90% |

Characterization of the Final Product

The final product, this compound, should be thoroughly characterized to confirm its identity, purity, and hydration state.

-

Appearance: Off-white crystalline solid.[14]

-

Purity (HPLC): ≥99.0%[11]

-

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

X-ray Powder Diffraction (XRPD): To confirm the crystalline form.[12]

-

Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior, with characteristic endothermic transitions.[12]

-

Karl Fischer Titration: To determine the water content and confirm the hemipentahydrate state.

-

Safety Considerations

The synthesis of this compound involves the use of hazardous chemicals, and appropriate safety precautions must be taken.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.[18][19][20][21][22]

-

Reagent-Specific Hazards:

-

Organometallic Reagents and Catalysts: Palladium catalysts and other organometallic compounds are toxic and should be handled with care.

-

Solvents: Many of the solvents used (e.g., dichloromethane, toluene, xylene) are flammable and/or toxic. Avoid inhalation and skin contact.

-

Acylating Agents: Acyl chlorides are corrosive and react with moisture. They should be handled under anhydrous conditions.

-

-

Emergency Procedures: An accessible safety shower and eyewash station should be available. In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[19]

Conclusion

The synthesis of this compound is a testament to the power of modern organic synthesis. Through a carefully orchestrated sequence of reactions, a complex, stereochemically rich molecule with significant therapeutic value can be constructed from relatively simple starting materials. A thorough understanding of the reaction mechanisms, the strategic use of protecting groups, and meticulous control over reaction and crystallization conditions are paramount to achieving a high yield of the pure, crystalline final product. This guide has provided a detailed roadmap for this synthesis, offering both the "how" and the "why" behind each critical step, to aid researchers and developers in this important area of medicinal chemistry.

References

- CN103588786A - Purification method of faropenem sodium hydrate - Google P

- This compound Safety Data Sheet - Biosynth. (URL: not available)

- Faropenem sodium-SDS-MedChemExpress. (URL: not available)

- CN101033233A - Faropenem sodium crystallization and preparation method thereof - Google P

- Faropenem Sodium Salt Hemipentahydrate SAFETY DATA SHEET - TCI EUROPE N.V. (URL: not available)

- CN101585847A - Synthetic method of faropenem sodium - Google P

-

(Open Access) Synthesis of faropenem (2000) | Han Hong-na | 1 Citations - SciSpace. (URL: [Link])

-

Purification method of faropenem sodium hydrate - Patsnap Eureka. (URL: [Link])

-

A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC - NIH. (URL: [Link])

- SAFETY DATA SHEET - Fisher Scientific. (URL: not available)

- MSDS of Faropenem sodium - Capot Chemical. (URL: not available)

- CN100484942C - Faropenem sodium crystallization and preparation method thereof - Google P

-

Synthesis of Faropenem Sodium - Semantic Scholar. (URL: [Link])

- US20090023915A1 - Process for the Preparation of Faropenem - Google P

- CN1884284A - Process for the preparation of sodium faropenem - Google P

-

Synthesis of Faropenem Sodium (Unknown) - TIB.eu. (URL: [Link])

- A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis - Benchchem. (URL: not available)

-

Synthesis of Faropenem - Semantic Scholar. (URL: [Link])

-

Synthesis of faropenem - Semantic Scholar. (URL: [Link])

- CN101125857A - Method for preparing faropenem - Google P

- CN103059046A - Preparation method of faropenem - Google P

-

Advances in the chemistry of β-lactam and its medicinal applications - PMC. (URL: [Link])

-

Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog. (URL: [Link])

-

Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

-

Wittig Reaction - Chemistry LibreTexts. (URL: [Link])

- EP0518295A2 - Allyl side chain protection in peptide synthesis - Google P

-

Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed. (URL: [Link])

-

Prop-2-ynyl as a Protective Group for Carboxylic Acids: A Mild Method for the Highly Selective Deprotection of Prop-2-ynyl Esters Using Tetrathiomolybdate - ResearchGate. (URL: [Link])

-

Protecting Groups for Carboxylic acid - YouTube. (URL: [Link])

- Faropenem Sodium-impurities | Pharmaffili

-

Wittig reaction - Wikipedia. (URL: [Link])

-

tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (URL: [Link])

-

Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. (URL: [Link])

-

The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides - ResearchGate. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (Open Access) Synthesis of faropenem (2001) | Han Hong-na | 1 Citations [scispace.com]

- 3. CN101125857A - Method for preparing faropenem - Google Patents [patents.google.com]

- 4. CN103059046A - Preparation method of faropenem - Google Patents [patents.google.com]

- 5. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 6. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. CN101585847A - Synthetic method of faropenem sodium - Google Patents [patents.google.com]

- 11. US20090023915A1 - Process for the Preparation of Faropenem - Google Patents [patents.google.com]

- 12. CN101033233A - Faropenem sodium crystallization and preparation method thereof - Google Patents [patents.google.com]

- 13. CN100484942C - Faropenem sodium crystallization and preparation method thereof - Google Patents [patents.google.com]

- 14. CN103588786A - Purification method of faropenem sodium hydrate - Google Patents [patents.google.com]

- 15. Purification method of faropenem sodium hydrate - Eureka | Patsnap [eureka.patsnap.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. scbt.com [scbt.com]

- 18. biosynth.com [biosynth.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. fishersci.com [fishersci.com]

- 22. capotchem.com [capotchem.com]

Chemical stability studies of Faropenem sodium hemipentahydrate

An In-Depth Technical Guide to the Chemical Stability Studies of Faropenem Sodium Hemipentahydrate

Introduction: The Imperative of Stability in Penem Antibiotics

This compound, a member of the penem class of β-lactam antibiotics, stands as a critical oral therapeutic option against a broad spectrum of bacterial pathogens.[1] Its efficacy, like all pharmaceuticals, is intrinsically linked to its chemical stability. The degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes. This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the chemical stability studies of this compound, designed for researchers, scientists, and drug development professionals.

The unique structural features of Faropenem, particularly the tetrahydrofuran substituent at the C2 position, confer enhanced chemical stability compared to earlier carbapenems like imipenem.[2][3] However, as a β-lactam, it remains susceptible to degradation under various environmental conditions. A thorough understanding of its degradation pathways is paramount for the development of stable formulations, the establishment of appropriate storage conditions, and the fulfillment of regulatory requirements as outlined by the International Council for Harmonisation (ICH).[4]

The Molecular Architecture of Faropenem and Its Inherent Stability Profile

Faropenem's core structure consists of a fused β-lactam and thiazolidine ring system.[5] This penem structure is inherently strained, which is crucial for its antibacterial activity but also a focal point for chemical instability.[6] The primary mechanism of degradation for β-lactam antibiotics is the hydrolytic cleavage of the four-membered β-lactam ring.[7]

The stability of Faropenem is significantly influenced by its side chains. The trans-α-1-hydroxyethyl substituent at the C6 position provides resistance to many β-lactamases.[8] The chiral tetrahydrofuran ring at the C2 position is a key differentiator, contributing to its improved chemical stability compared to other penems.[2][9] This is attributed to the electronic and steric effects of the tetrahydrofuran moiety, which are thought to reduce the susceptibility of the β-lactam ring to nucleophilic attack.

Forced Degradation Studies: A Strategic Approach to Unveiling Instability

Forced degradation, or stress testing, is a cornerstone of stability studies, mandated by regulatory bodies like the FDA and detailed in ICH guidelines.[10][11] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[10] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradation products without leading to secondary, less relevant degradation.[3][12]

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.

Figure 1: Experimental Workflow for Forced Degradation Studies of Faropenem.

Degradation Under Specific Stress Conditions

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for β-lactam antibiotics. The rate and mechanism of hydrolysis are highly dependent on the pH of the solution.

-

Acidic Conditions: Under acidic conditions, Faropenem undergoes degradation, with studies showing significant degradation in 0.1N to 1.0N HCl at elevated temperatures (e.g., 60-80°C).[13] The primary mechanism is the acid-catalyzed hydrolysis of the β-lactam ring.[13] This is initiated by protonation of the carbonyl oxygen or the nitrogen atom of the β-lactam ring, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Alkaline Conditions: Faropenem is particularly labile under alkaline conditions.[14] Studies have shown rapid degradation in solutions of sodium hydroxide (e.g., 0.01N to 0.1N NaOH) at room temperature.[14][15] The alkaline hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the β-lactam ring, leading to its cleavage.[7]

Oxidative Degradation

Oxidative stress, typically induced using hydrogen peroxide (H₂O₂), is another critical factor affecting the stability of Faropenem.[14] The reaction with oxidizing agents can lead to various degradation products. For many β-lactam antibiotics, oxidation can occur at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides.[8]

Photolytic Degradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of Faropenem.[14] The energy from the light can promote photochemical reactions, leading to the formation of degradation products. The specific photolytic degradation pathway for Faropenem is not well-elucidated in the available literature, but for other β-lactams, it can involve cleavage of the β-lactam ring and other rearrangements.[16]

Thermal Degradation

Elevated temperatures can accelerate the degradation of Faropenem in both solid and solution states.[7] Kinetic studies have shown that the thermal degradation of Faropenem follows first-order kinetics.[2][17] A major thermal degradation product has been identified as 5-tetrahydrofuran-thiazole-4-sodium formate.[2] This suggests that thermal stress can lead to more complex degradation pathways beyond simple hydrolysis of the β-lactam ring.

Quantitative Analysis of Faropenem Degradation

The following table summarizes quantitative data on the degradation of Faropenem sodium under various stress conditions, as reported in the literature. It is important to note that the experimental conditions vary between studies, which can influence the extent of degradation.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference(s) |

| Acid Hydrolysis | 0.1N HCl | 4 hours | 70°C | 52.7% | [6] |

| 1N HCl | 48 hours | Not Specified | Significant | [10][14] | |

| Alkaline Hydrolysis | 0.1N NaOH | 4 hours | Not Specified | 51.5% | [6] |

| 0.01N NaOH | Not Specified | Room Temp. | Highly Susceptible | [14] | |

| Oxidative Degradation | 3% H₂O₂ | 4 hours | Not Specified | 37.2% | [6][14] |

| Thermal Degradation | Dry Heat | 4 hours | Not Specified | 54.8% | [6] |

| 60°C | Not Specified | 60°C | Follows first-order kinetics | [2][17] | |

| Photolytic Degradation | UV Radiation (254nm) | 48 hours | Not Specified | Significant | [10] |

Proposed Degradation Pathways

While the complete degradation pathways for Faropenem under all stress conditions are not fully elucidated in the public domain, based on the known chemistry of β-lactam antibiotics and the identified thermal degradation product, the following general pathways can be proposed.

Figure 2: Proposed Degradation Pathways of Faropenem Sodium.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound, synthesized from the literature and aligned with ICH guidelines.[4][18]

Protocol 1: Acidic Hydrolysis

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to obtain a stock solution of approximately 1 mg/mL.

-

Stress Application: Transfer a known volume of the stock solution into a volumetric flask and add an equal volume of 0.2N HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1N HCl.

-

Incubation: Reflux the solution at 60°C for a specified period (e.g., 4 hours), with periodic sampling (e.g., every hour).[6]

-

Neutralization: At each time point, withdraw an aliquot of the sample and immediately neutralize it with an equivalent amount of 0.1N NaOH to stop the degradation reaction.

-

Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis by a validated stability-indicating HPLC or UPLC-MS method.

Protocol 2: Alkaline Hydrolysis

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound as described in Protocol 1.

-

Stress Application: Transfer a known volume of the stock solution into a volumetric flask and add an equal volume of 0.02N NaOH to achieve a final drug concentration of 0.5 mg/mL in 0.01N NaOH.

-

Incubation: Keep the solution at room temperature for a specified period (e.g., up to 4 hours), with periodic sampling.

-

Neutralization: At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.01N HCl.

-

Analysis: Dilute the neutralized sample with the mobile phase for analysis.

Protocol 3: Oxidative Degradation

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

-

Stress Application: Transfer a known volume of the stock solution into a volumetric flask and add a sufficient volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Incubation: Keep the solution at room temperature for a specified period (e.g., 4 hours), protected from light, with periodic sampling.[10]

-

Analysis: Dilute the sample directly with the mobile phase for analysis.

Protocol 4: Photolytic Degradation

-

Sample Preparation: Prepare a solution of this compound (e.g., 0.5 mg/mL) and place it in a photostability chamber. Also, expose the solid API to the same conditions. A control sample should be wrapped in aluminum foil to protect it from light.

-

Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]

-

Analysis: At appropriate time intervals, withdraw samples and analyze them by a validated stability-indicating method.

Protocol 5: Thermal Degradation

-

Solid State: Place the solid this compound powder in a controlled temperature oven at 60°C for a specified period (e.g., up to 10 days).[19]

-

Solution State: Prepare a solution of this compound (e.g., 0.5 mg/mL) and incubate it at 60°C.

-

Analysis: At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent, and analyze both solid and solution state samples.

Conclusion: Ensuring the Stability and Quality of Faropenem

The chemical stability of this compound is a critical quality attribute that directly impacts its safety and efficacy. This guide has provided a comprehensive framework for understanding and investigating the stability of this important antibiotic. By employing systematic forced degradation studies in line with ICH guidelines, researchers and drug development professionals can elucidate degradation pathways, identify potential degradation products, and develop robust, stability-indicating analytical methods. While the complete degradation profile of Faropenem is an area of ongoing research, the principles and protocols outlined herein provide a solid foundation for ensuring the quality and stability of Faropenem-containing drug products.

References

-

Study on thermal degradation characteristics of faropenem and its main thermal degradation impurity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Faropenem: Review of a new oral penem. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Photolysis of four β‑lactam antibiotics under simulated environmental conditions: Degradation, transformation products and antibacterial activity. (2019). PubMed. Retrieved January 12, 2026, from [Link]

-

Solid-state stability studies of faropenem based on chromatography, spectroscopy and theoretical analysis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Stress Degradation studies on Faropenem Sodium and Development of a Validated method by UV. Spectrophotometer in bulk and pharmaceutical dosage form. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Development and Validation of an LC/MS Compatible, Stability indicating RP-UPLC Method for Faropenem. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 12, 2026, from [Link]

-

What is the preferred choice between meropenem and faropenem (antibiotics) for treating infections? (2025). Dr.Oracle. Retrieved January 12, 2026, from [Link]

-

Faropenem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- Synthetic method of faropenem sodium. (n.d.). Google Patents.

- Tablet containing faropenem sodium. (n.d.). Google Patents.

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 12, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass. Retrieved January 12, 2026, from [Link]

-

Study on thermal degradation characteristics of faropenem and its main thermal degradation impurity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

A systematic scoping review of faropenem and other oral penems: treatment of Enterobacterales infections, development of resistance and cross-resistance to carbapenems. (2022). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Faropenem Sodium-impurities. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

-

β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. Retrieved January 12, 2026, from [Link]

-

Beta-lactam antibiotics (video). (n.d.). Khan Academy. Retrieved January 12, 2026, from [Link]

-

Faropenem - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved January 12, 2026, from [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved January 12, 2026, from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis | PDF | Electrospray Ionization | Mass Spectrometry. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

-

Thermal and alkaline stability of meropenem: Degradation products and cytotoxicity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Thermal and alkaline stability of meropenem: degradation products and cytotoxicity. (2008). PubMed. Retrieved January 12, 2026, from [Link]

-

Stability in clinical use and stress testing of meropenem antibiotic by direct infusion ESI-Q-TOF: Quantitative method and identification of degradation products. (2020). PubMed. Retrieved January 12, 2026, from [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved January 12, 2026, from [Link]

-

Comparative Review of the Carbapenems. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Structural Insights into the Mechanism of Carbapenemase Activity of the OXA-48 β-Lactamase. (2019). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 12, 2026, from [Link]

-

Chemical and Microbiologic Aspects of Penems, a Distinct Class of β-Lactams: Focus on Faropenem. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. Mechanistic Basis of OXA-48-like β-lactamases Hydrolysis of Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Kinetic and mechanistic aspects of sensitized photodegradation of β-lactam antibiotics: Microbiological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural Basis for Carbapenem-Hydrolyzing Mechanisms of Carbapenemases Conferring Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. database.ich.org [database.ich.org]

- 16. Photolysis of four β‑lactam antibiotics under simulated environmental conditions: Degradation, transformation products and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chargedmagazine.org [chargedmagazine.org]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility Profile of Faropenem Sodium Hemipentahydrate

Foreword: Understanding the Critical Role of Solubility in Drug Efficacy

In the landscape of pharmaceutical development, the intrinsic properties of an Active Pharmaceutical Ingredient (API) dictate its journey from the laboratory to clinical application. Among these, solubility stands as a cornerstone property, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. Faropenem sodium hemipentahydrate, a potent penem-class β-lactam antibiotic, is no exception. Its ability to dissolve in various solvent systems is a critical parameter that researchers, formulation scientists, and analytical chemists must thoroughly understand.

This guide provides an in-depth exploration of the solubility profile of this compound. Moving beyond a mere compilation of data, we will delve into the causality behind experimental choices, provide robust, self-validating protocols for solubility determination, and contextualize the data within the broader framework of drug development. The insights herein are designed to empower researchers to make informed decisions, whether in early-stage discovery, formulation design, or quality control.

Physicochemical Characteristics of this compound

A foundational understanding of the molecule's structure and properties is essential to interpret its solubility behavior.

Faropenem sodium is the monosodium salt of (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-tetrahydrofuran-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, existing commonly as a hemipentahydrate.[1][2] This structure, featuring a carboxylate group, a hydroxyl group, and ether linkages, imparts a significant degree of polarity, which is a primary determinant of its solubility in aqueous and organic media.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₄NNaO₅S·2.5H₂O | [1][2][3] |

| Molecular Weight | ~352.34 g/mol | [1][2] |

| Appearance | White to light yellow, crystals or crystalline powder.[4] | [4][5] |

| CAS Number | 158365-51-6 | [2][3][6][7] |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To ensure data is reliable and reproducible, a standardized protocol is paramount. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility due to its simplicity and accuracy. The protocol described below is designed to be self-validating, ensuring that true equilibrium is achieved and measured.

Rationale for Method Selection

The shake-flask method directly measures the saturation point of a compound in a given solvent at a specific temperature, representing the thermodynamic equilibrium solubility. This is crucial for pre-formulation studies as it defines the maximum concentration achievable under stable conditions, directly impacting dosage form design. Alternative methods, while faster, may yield kinetic or apparent solubility, which can be misleading for long-term stability assessments.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., 10 mL) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is critical; a persistent solid phase must be visible to ensure saturation.

-

Equilibration: Place the vials in an isothermal shaker bath set to a controlled temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours). The goal is to allow the system to reach a state of equilibrium where the rate of dissolution equals the rate of precipitation.

-

Equilibrium Verification: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration remains constant across the later time points, equilibrium is confirmed.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same controlled temperature for at least 2 hours to permit the undissolved solids to settle.

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically compatible, solvent-resistant syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved microparticles. This step is critical to prevent erroneously high results.

-

Dilution: Accurately dilute the filtered supernatant with an appropriate solvent (often the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the quantification assay.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ~304-309 nm).[3][8][9] The concentration is determined by comparing the analyte's response to a standard curve prepared with a known concentration of Faropenem Sodium Reference Standard.

Workflow Visualization

The following diagram illustrates the key stages of the equilibrium solubility determination workflow.

Caption: Workflow for Shake-Flask Solubility Determination.

Solubility Profile of this compound

The solubility of this compound has been characterized in a range of pharmaceutically relevant solvents. The data, compiled from official monographs, commercial data sheets, and scientific literature, is summarized below.

| Solvent | Solvent Type | Solubility Classification | Quantitative Value (approx.) | Source(s) |

| Water | Polar Protic | Freely Soluble | >20 mg/mL, up to 100 mg/mL | [1][4][10][11][12] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | Soluble | ~10 mg/mL to 100 mg/mL | [3][10] |

| Methanol | Polar Protic | Freely Soluble | Soluble, used for high concentrations | [1][4][9] |

| Ethanol (95%) | Polar Protic | Slightly Soluble | - | [1][4][13] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | ~5 mg/mL to 25 mg/mL | [3][10] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | ~1 mg/mL | [3] |

| 0.1 N HCl | Aqueous Acidic | Slightly Soluble | - | [9] |

| 0.1 N NaOH | Aqueous Basic | Slightly Soluble | - | [9] |

| Diethyl Ether | Nonpolar | Insoluble | - | [1][13] |

Note: Solubility classifications like "Freely Soluble" (requiring 1-10 parts of solvent for 1 part of solute) and "Slightly Soluble" (10-100 parts of solvent) are based on pharmacopoeial definitions.[13] The use of sonication can enhance the rate of dissolution and may be required to achieve higher concentrations, as noted for water and DMSO.[10]

Analysis and Implications for Drug Development

Influence of Solvent Polarity

The data clearly aligns with the "like dissolves like" principle. This compound, being a polar salt, exhibits high solubility in polar protic solvents like water and methanol. Its solubility decreases in less polar alcohols like ethanol and in polar aprotic solvents such as DMSO and DMF.[3][4][9] As expected, it is practically insoluble in nonpolar solvents like diethyl ether.[1][13]

Impact on Formulation Development

-

Aqueous Formulations: The high aqueous solubility (>20 mg/mL) is highly advantageous, simplifying the development of parenteral (injectable) formulations and liquid oral dosage forms.[1][10][11][12] The solubility in PBS at pH 7.2 suggests it will readily dissolve under physiological conditions.[3]

-

Co-Solvent Systems: For specialized in vivo studies requiring higher concentrations or specific vehicle compositions, co-solvent systems are employed. For instance, formulations using 10% DMSO combined with PEG300, Tween-80, and saline, or with SBE-β-CD (a cyclodextrin solubility enhancer), have been developed to achieve concentrations of ≥ 2.5 mg/mL.[10] This demonstrates the utility of excipients in modulating solubility for specific applications.

Considerations for Analytical Method Development

The high solubility in water and methanol makes these ideal solvents for preparing stock solutions for analytical testing, such as HPLC and dissolution assays.[4][8][9] The poor solubility in ethanol and ether underscores the importance of solvent selection during drug substance purification and isolation to minimize product loss.

Conclusion

This compound is a polar molecule that is freely soluble in water and methanol, moderately soluble in polar aprotic solvents like DMSO, and slightly soluble in ethanol.[3][4][10] This favorable solubility profile is a significant asset for its development as a pharmaceutical agent, particularly for aqueous-based parenteral and oral formulations. A thorough understanding of this profile, determined through robust methodologies like the shake-flask method, is indispensable for scientists in the fields of formulation, analytics, and preclinical research. The data and protocols presented in this guide serve as a critical resource for harnessing the full therapeutic potential of this important antibiotic.

References

- Faropenem Sodium / Official Monographs for Part I. (n.d.).

-

PubChem. (n.d.). This compound | C24H38N2Na2O15S2 | CID 16114200. Retrieved from [Link]

-

PubChem. (n.d.). Faropenem Sodium Salt Hemipentahydrate | C24H30N2Na2O10S2 | CID 123133868. Retrieved from [Link]

-

PubChem. (n.d.). Faropenem sodium | C12H14NNaO5S | CID 23663972. Retrieved from [Link]

-

Ashraf, U. (n.d.). Faropenem Sodium Testing Procedure. Scribd. Retrieved from [Link]

-

Shen, J. (2006). Determination of the Dissolution of Faropenem Sodium Tablets by UV Spectrophotometry. China Pharmacy. Semantic Scholar. Retrieved from [Link]

- Faropenem Sodium Tablets. (n.d.).

-

New RP- HPLC Method Development and Validation for the Estimation of Feropenam. (2024, August 5). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

-

Bubalo, M. C., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC - NIH. Retrieved from [Link]

-

Varma, K., et al. (2017). Stress Degradation studies on Faropenem Sodium and Development of a Validated method by UV. Spectrophotometer in bulk and pharmaceutical dosage form. ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. drugfuture.com [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C24H38N2Na2O15S2 | CID 16114200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Faropenem Sodium Salt Hemipentahydrate | LGC Standards [lgcstandards.com]

- 8. nihs.go.jp [nihs.go.jp]

- 9. ijprajournal.com [ijprajournal.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Faropenem sodium | 122547-49-3 [chemicalbook.com]

- 12. toku-e.com [toku-e.com]

- 13. scribd.com [scribd.com]

An In-Depth Technical Guide to the Degradation Pathways and Products of Faropenem Sodium Hemipentahydrate

Abstract: Faropenem sodium hemipentahydrate is a broad-spectrum, orally active β-lactam antibiotic of the penem subclass.[1][2] Like all β-lactam antibiotics, its therapeutic efficacy is intrinsically linked to the chemical integrity of the strained β-lactam ring.[3] This guide provides a comprehensive technical overview of the degradation pathways of faropenem, grounded in forced degradation studies conducted under the International Council for Harmonisation (ICH) guidelines. We will explore the mechanisms of hydrolysis, oxidation, photolysis, and thermal degradation, identify the resultant products, and detail the analytical methodologies required for their assessment. This document is intended for researchers, formulation scientists, and quality control professionals engaged in the development and lifecycle management of faropenem-based therapeutics.

Introduction to this compound

Chemical Identity and Structure

Faropenem is a penem antibiotic distinguished by a fused β-lactam and thiazolidine ring system.[4] The sodium hemipentahydrate form is a white to pale yellow crystalline powder, highly soluble in water.[1][5] Its structure features a chiral tetrahydrofuran substituent at the C2 position, which enhances chemical stability compared to earlier carbapenems like imipenem.[4]

-

Chemical Name: Monosodium (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-tetrahydro-2-furanyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hemipentahydrate[6]

-

Molecular Formula: C₁₂H₁₄NNaO₅S·2.5H₂O[5]

-

Molecular Weight: 352.34 g/mol [5]

-

CAS Number: 158365-51-6[1]

Mechanism of Action and Therapeutic Use

Faropenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1] It binds to essential penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan, which leads to cell lysis and death.[1][6] It is used to treat a variety of infections, including those of the respiratory and urinary tracts.[6]

The Penem Class: Inherent Stability Challenges

The core of faropenem's antibacterial activity—the β-lactam ring—is also its primary liability. This four-membered ring is highly strained and susceptible to nucleophilic attack, particularly by water molecules.[7][8] This hydrolytic cleavage is the principal degradation pathway for most β-lactam antibiotics, resulting in a loss of antibacterial activity.[4] Understanding the kinetics and products of this and other degradation pathways is therefore critical for developing stable pharmaceutical formulations.

Forced Degradation Studies: A Regulatory and Scientific Imperative

Rationale: Why We Perform Stress Testing

Forced degradation, or stress testing, is a cornerstone of drug development and regulatory submission. As mandated by ICH guideline Q1A(R2), these studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[9][10] The primary objectives are:

-

To identify the likely degradation products that could form under normal storage conditions.

-

To elucidate the intrinsic degradation pathways of the molecule.

-

To demonstrate the specificity and "stability-indicating" nature of analytical methods, ensuring that the method can accurately quantify the drug in the presence of its degradants.[11]

The ICH Q1A(R2) Framework

The ICH framework provides a systematic approach to stress testing, ensuring comprehensive evaluation of a drug's stability profile.[9][10] The typical stress conditions applied to faropenem include:

-

Hydrolysis: Across a wide pH range (e.g., acidic, neutral, and alkaline conditions).

-

Oxidation: Using a suitable oxidizing agent, typically hydrogen peroxide (H₂O₂).

-

Photolysis: Exposure to a controlled source of UV and/or visible light.

-

Thermal Stress: Elevated temperatures, often in increments of 10°C above accelerated testing conditions (e.g., 60°C or higher).[10]

The goal is to achieve a target degradation of 5–20%, which is sufficient to generate and detect degradation products without completely destroying the molecule, which could lead to unrepresentative secondary degradation.[9]

Primary Degradation Pathways of Faropenem

Forced degradation studies have revealed that faropenem is susceptible to degradation under all major stress conditions.[4][6][12]

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for faropenem, driven by the susceptibility of the β-lactam bond.

-

Mechanism: The process involves a nucleophilic attack by a water molecule (or hydroxide ion) on the carbonyl carbon of the β-lactam ring. This leads to the irreversible cleavage of the amide bond, opening the ring and rendering the molecule inactive.[4][7] Faropenem is particularly unstable in neutral and alkaline solutions.[13]

-

Influencing Factors: The rate of hydrolysis is highly dependent on pH and temperature. Increased temperature accelerates the reaction, and the presence of moisture is a critical factor, even in the solid state.[7][8]

-

Degradation Product: The primary product is the corresponding ring-opened dicarboxylic acid derivative, often referred to as faropenoic acid, which lacks antibacterial activity.

Oxidative Degradation

Faropenem shows significant degradation when exposed to oxidative conditions.[12]

-

Mechanism: The sulfur atom at position C4 in the thiazolidine ring is a primary target for oxidation. It is a nucleophilic center susceptible to attack by oxidizing agents like hydrogen peroxide.

-

Influencing Factors: The concentration of the oxidizing agent and exposure time are the key determinants of the extent of degradation.

-

Degradation Product: The most probable degradation product is the corresponding sulfoxide derivative. Further oxidation could potentially lead to a sulfone, although this is less commonly observed.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation of faropenem.[6][12]

-

Mechanism: Photodegradation can occur through complex mechanisms. The molecule may absorb photons, leading to an excited state that undergoes bond cleavage, isomerization, or other rearrangements. It may also involve radical-mediated pathways. The specific chromophores within the molecule responsible for light absorption contribute to this instability.

-

Influencing Factors: The intensity and wavelength of the light source, as well as the duration of exposure, are critical factors.

-

Degradation Products: The products of photolytic degradation are often numerous and complex. Their specific structures are not as well-defined in the literature as those from hydrolysis, necessitating advanced analytical techniques for full characterization.

Thermal Degradation

Faropenem is unstable at elevated temperatures, and its degradation in the solid state often follows first-order kinetics.[8][14]

-

Mechanism: Heat acts as a catalyst, accelerating other degradation processes, primarily hydrolysis if moisture is present.[7] It can also induce unique degradation pathways not seen at ambient temperatures, such as decarboxylation or molecular fragmentation.

-

Influencing Factors: Temperature and relative humidity are the most critical factors. Studies show that the rate of thermal decomposition increases with higher water content.[7][8]

-

Degradation Product: A specific thermal degradation product has been isolated and identified from studies conducted at 60°C as 5-tetrahydrofuran-thiazole-4-sodium formate .[14] This indicates a significant rearrangement and fragmentation of the original penem structure.

Analytical Methodologies for Stability Assessment

The Principle of a Stability-Indicating Method

A cornerstone of degradation studies is the use of a validated stability-indicating analytical method (SIAM). The defining characteristic of a SIAM is its ability to unequivocally separate and quantify the intact active pharmaceutical ingredient (API) from all its potential degradation products, impurities, and excipients.[15] This ensures that a decrease in the API concentration is accurately measured and directly corresponds to its degradation.

High-Performance Liquid Chromatography (HPLC/UPLC)

Reversed-phase ultra-high-performance liquid chromatography (RP-UPLC) is the predominant technique for analyzing faropenem and its degradation products due to its high resolution, speed, and sensitivity.[12][13]

Table 1: Representative RP-UPLC Conditions for Faropenem Stability Analysis [12][15]

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., Waters Acquity UPLC BEH C18) | Provides excellent hydrophobic retention and separation for faropenem and its more polar degradants. |

| Mobile Phase | Isocratic mixture of 10mM Ammonium formate buffer (pH 3.5) and Acetonitrile (ACN) (e.g., 65:35 v/v) | The acidic buffer suppresses the ionization of the carboxylate group, leading to better peak shape. ACN acts as the organic modifier to elute the analyte. |

| Flow Rate | 0.25 - 1.0 mL/min | Optimized for resolution and analysis time. UPLC methods typically use lower flow rates. |

| Detection | UV/PDA at ~313 nm | Faropenem has a strong UV absorbance maximum around this wavelength, providing good sensitivity. |

| Retention Time | ~0.66 min (UPLC) to ~6.63 min (HPLC) | Varies significantly between UPLC and HPLC due to differences in column technology and flow rates. |

The following protocol outlines a general procedure for preparing stressed samples for analysis.

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol (e.g., 1 mg/mL).[12]

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 1N HCl and reflux for a specified period (e.g., 48 hours). Neutralize the solution before injection.[12]

-

Alkali Hydrolysis: Mix an aliquot with 0.01N - 0.1N NaOH at room temperature for a shorter period (e.g., 4 hours), as degradation is rapid. Neutralize before injection.[12]

-

Oxidative Degradation: Treat an aliquot with 3% H₂O₂ at room temperature for several hours (e.g., 4 hours).[12]

-

Thermal Degradation: Store the solid drug substance in a hot air oven (e.g., 100°C for 24 hours), then dissolve for analysis.[12]

-

Photolytic Degradation: Expose the drug solution or solid powder to a UV light source (e.g., 254 nm) for a defined period (e.g., 48 hours).[12]

-

Analysis: Dilute all stressed samples to a suitable final concentration and analyze using the validated UPLC method alongside an unstressed control sample.

Structural Elucidation of Degradants

While HPLC/UPLC can separate degradation products, it does not identify them. For structural confirmation, hyphenated techniques are essential.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for identifying unknown degradation products. It provides the molecular weight and fragmentation patterns of the impurities, allowing for structural inference.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, the degradation product must be isolated, typically using preparative HPLC, and then analyzed by NMR (¹H-NMR, ¹³C-NMR).[14]

Summary of Known and Putative Degradation Products

The following table summarizes the degradation products formed under various stress conditions.

Table 2: Faropenem Degradation Products

| Stress Condition | Pathway | Known / Putative Degradation Product(s) | Reference |

|---|---|---|---|

| Acidic/Alkaline/Neutral | Hydrolysis | Faropenoic acid derivative (β-lactam ring-opened) | [4][7][13] |

| Oxidative (H₂O₂) | Oxidation | Faropenem sulfoxide | [6][12] |

| Thermal (60°C) | Fragmentation & Rearrangement | 5-tetrahydrofuran-thiazole-4-sodium formate | [14] |

| Photolytic (UV) | Photolysis | Various uncharacterized complex products |[12] |

Additionally, commercial suppliers offer standards for "Faropenem Degradation Impurity A" and "Faropenem Degradation Impurity B," indicating that other specific, characterized degradants are known within the industry.[16]

Conclusion and Best Practices for Stability

This compound is a chemically labile molecule susceptible to degradation via hydrolysis, oxidation, photolysis, and thermal stress. The primary degradation pathway is the hydrolytic cleavage of the β-lactam ring, which is significantly accelerated by alkaline pH and elevated temperatures. Based on these findings, the following best practices are essential to maintain the potency and safety of faropenem:

-

Storage: The drug substance and product should be stored in well-closed containers at recommended cool temperatures (e.g., 2–8°C) to minimize thermal degradation.[1]

-

Protection from Moisture: As a hygroscopic compound sensitive to hydrolysis, exposure to humidity must be strictly controlled throughout manufacturing and storage.[7][8]

-

Protection from Light: Formulations should be packaged in light-resistant containers to prevent photolytic degradation.

-

Formulation Strategy: For liquid formulations or solutions for reconstitution, careful control of pH using appropriate buffer systems is critical. Aqueous solutions should be prepared immediately before use and not stored.[3][17]

A thorough understanding of these degradation pathways, facilitated by robust, stability-indicating analytical methods, is paramount for the development of safe, stable, and effective faropenem products.

References

-

PubChem. (n.d.). Faropenem sodium. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Validation of an LC/MS Compatible, Stability indicating RP-UPLC Method for Faropenem. Retrieved from [Link]

- Google Patents. (n.d.). CN104224729A - Faropenem sodium granule and preparation method thereof.

-

ResearchGate. (n.d.). Solid-state stability studies of faropenem based on chromatography, spectroscopy and theoretical analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Stress Degradation studies on Faropenem Sodium and Development of a Validated method by UV. Spectrophotometer in bulk and pharmaceutical dosage form. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of an LC/MS Compatible, Stability indicating RP-UPLC Method for Faropenem. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Validation of a Stability Indicating LC Method for the Determination of Faropenem in Pharmaceutical Formulations. Retrieved from [Link]

-

Wikipedia. (n.d.). Faropenem. Retrieved from [Link]

- Google Patents. (n.d.). CN104027310A - Faropenem sodium granules and preparing method thereof.

-

ResearchGate. (n.d.). Study on thermal degradation characteristics of faropenem and its main thermal degradation impurity. Retrieved from [Link]

- Google Patents. (n.d.). CN101744782B - Tablet containing faropenem sodium.

-

Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Ishaq, R., et al. (2015). Spectrophotometric methods for the determination of faropenem in pharmaceutical formulations. International Journal of Pharmaceutical Sciences and Research, 6(1), 437-441. Retrieved from [Link]

-

R Discovery. (2024). Development and Validation of an LC/MS Compatible, Stability indicating RP-UPLC Method for Faropenem. Retrieved from [Link]

-

International Journal of Creative Research Thoughts (IJCRT). (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Watson International. (n.d.). Faropenem Degradation Impurity A. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Faropenem - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104224729A - Faropenem sodium granule and preparation method thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104027310A - Faropenem sodium granules and preparing method thereof - Google Patents [patents.google.com]

- 8. CN101744782B - Tablet containing faropenem sodium - Google Patents [patents.google.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. database.ich.org [database.ich.org]

- 11. ijcrt.org [ijcrt.org]

- 12. rjptonline.org [rjptonline.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. watson-int.com [watson-int.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Mechanism of Action of Faropenem Against Penicillin-Binding Proteins (PBPs)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Faropenem, a member of the penem subclass of β-lactam antibiotics, exhibits a broad spectrum of bactericidal activity by inhibiting the final stages of bacterial cell wall biosynthesis. This guide provides a detailed examination of the molecular interactions between faropenem and its primary targets, the penicillin-binding proteins (PBPs). We will explore the specific PBP affinities across various clinically relevant Gram-positive and Gram-negative bacteria, the chemical basis of its inhibitory action, and its stability against hydrolytic β-lactamase enzymes. Furthermore, this document details validated experimental protocols for assessing PBP-drug interactions and summarizes the downstream morphological consequences of PBP inhibition, offering a comprehensive resource for researchers in antimicrobial drug development.

Introduction: The Role of Penicillin-Binding Proteins in Bacterial Viability

The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic lysis and environmental stress. This essential barrier is primarily composed of peptidoglycan, a heteropolymer of N-acetylglucosamine and N-acetylmuramic acid cross-linked by short peptide chains. The final and critical step of peptidoglycan synthesis—transpeptidation—is catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs).[1]

PBPs are anchored in the cytoplasmic membrane and are broadly classified into two categories:

-

High-Molecular-Weight (HMW) PBPs: These are essential, bifunctional enzymes possessing both transglycosylase and transpeptidase activity (Class A) or primarily transpeptidase activity (Class B). They are the primary lethal targets for β-lactam antibiotics.[2][3]

-

Low-Molecular-Weight (LMW) PBPs: These are generally non-essential for viability and function as D,D-carboxypeptidases or endopeptidases, playing roles in cell wall maturation and recycling.[3]

The active site of PBPs contains a critical serine residue. During peptidoglycan synthesis, this serine residue attacks the D-Ala-D-Ala moiety of the peptide stem, forming a transient acyl-enzyme intermediate and releasing the terminal D-alanine. This intermediate is then resolved by a nucleophilic attack from an adjacent peptide chain, creating the cross-link that confers rigidity to the cell wall.

Faropenem: A Penem Antibiotic with a Distinctive Profile

Faropenem is an orally bioavailable penem that shares the characteristic β-lactam ring structure with penicillins and cephalosporins.[1][2] Its mechanism of action is centered on the irreversible acylation of the active site serine in PBPs. The strained β-lactam ring of faropenem mimics the D-Ala-D-Ala substrate, effectively tricking the PBP into forming a stable, covalent acyl-enzyme intermediate.[2][4] This inactivation of multiple essential PBPs halts peptidoglycan cross-linking, leading to the accumulation of defective cell wall precursors, loss of structural integrity, and ultimately, cell lysis and death.[1][5][6]

A key advantage of faropenem is its enhanced stability against many β-lactamase enzymes, which are a primary mechanism of resistance for bacteria.[1][2][6] This stability, combined with its broad-spectrum activity, makes it a valuable agent against a variety of pathogens.[1][6]

Molecular Mechanism: Faropenem's Preferential Binding to Essential PBPs

The efficacy of a β-lactam antibiotic is directly correlated with its binding affinity for essential high-molecular-weight PBPs. Faropenem exhibits a broad and potent binding profile, which varies between bacterial species. This multi-target affinity contributes to its robust bactericidal effect.[1][7]

PBP Affinity Profile

Studies have demonstrated that faropenem generally shows a high affinity for HMW PBPs, which are the lethal targets, and a lower affinity for LMW PBPs.[7][8][9]

-

Gram-Positive Bacteria (S. aureus, S. pneumoniae): In these organisms, faropenem exhibits a particularly high binding affinity for PBP1, followed by PBP3 and PBP2.[7][8][9] In Streptococcus pneumoniae, faropenem efficiently inhibits most essential PBPs, with the notable exception of PBP2x, although this reduced affinity does not appear to significantly impact its minimum inhibitory concentrations (MICs).[10] Some studies have identified PBP1a as a primary target in S. pneumoniae.[11]

-

Gram-Negative Bacteria (E. coli, P. vulgaris): The binding profile shifts in Gram-negative species. In Escherichia coli, faropenem shows the highest affinity for PBP2, a key enzyme in maintaining the rod shape of the bacterium.[7][8][9] It also demonstrates strong binding to PBP1A, PBP1B, PBP3, and PBP4.[7][8][9] The preferential targeting of PBP2 is a significant attribute of faropenem's action against E. coli.[2] In Proteus vulgaris, the highest affinity is for PBP4, followed by PBP1A, PBP2, and PBP3.[7][8]

Quantitative Analysis of PBP Binding

The binding affinity of faropenem to various PBPs is quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin probe to the PBP.

| Bacterial Species | PBP Target | Relative Binding Affinity / IC50 | Reference |

| S. aureus | PBP1 | High | [7][8] |

| PBP3 | High | [7][8] | |

| PBP2 | Moderate-High | [7][8] | |

| S. pneumoniae | PBP1A, PBP1B | High | [10] |

| PBP2A, PBP2B | High | [10] | |

| PBP2X | Low | [10] | |

| E. coli | PBP2 | Highest | [2][7][8] |

| PBP1A, PBP1B | High | [7][8] | |

| PBP3, PBP4 | High | [7][8] | |

| P. vulgaris | PBP4 | Highest | [7][8] |

| PBP1A, PBP2, PBP3 | High | [7][8] |

Table 1: Summary of Faropenem's Binding Affinities for Key Penicillin-Binding Proteins.

Downstream Morphological Consequences

The specific PBP binding profile of faropenem directly correlates with observable changes in bacterial morphology.

-

In E. coli , where faropenem has the highest affinity for PBP2, exposure to sub-MIC concentrations causes cells to lose their normal rod shape and become spherical.[7][9] At higher concentrations (1x MIC or greater), this leads to the formation of bulging cells, spheroplasts, and eventual cell lysis.[7][9] This is consistent with the known role of PBP2 in cell elongation.

-

In S. aureus , where PBP1 is a primary target, faropenem treatment leads to the formation of irregular septa at sub-MIC levels.[7][9] At bactericidal concentrations, widespread cell lysis is observed.[7][9]

The core mechanism of faropenem involves its β-lactam ring acylating the active site serine of a PBP, forming a stable, inactive complex. This prevents the PBP from performing its essential transpeptidation function, thereby blocking peptidoglycan cross-linking and compromising cell wall integrity.

Caption: Covalent inactivation of a PBP by Faropenem.

Experimental Workflow: Assessing PBP Binding Affinity

Determining the IC50 values and the binding profile of a compound like faropenem is crucial for its development. A widely accepted method is the competitive binding assay using a fluorescently labeled penicillin derivative, such as Bocillin FL.

Principle of the Assay

This assay quantifies the ability of an unlabeled inhibitor (faropenem) to compete with a fluorescent probe (Bocillin FL) for binding to PBPs. Bacterial membranes containing PBPs are pre-incubated with varying concentrations of faropenem. Subsequently, a fixed, saturating concentration of Bocillin FL is added. The amount of fluorescent signal detected is inversely proportional to the binding affinity of faropenem; a potent inhibitor will displace more of the fluorescent probe, resulting in a lower signal.

Step-by-Step Protocol: Competitive PBP Binding Assay

Causality Behind Experimental Choices:

-

Membrane Preparation: Using isolated cell membranes rather than whole cells ensures that differences in drug permeability do not confound the direct measurement of PBP-drug interaction.

-

Pre-incubation: Pre-incubating the membranes with the test compound (faropenem) allows the inhibitor to reach equilibrium with its PBP targets before the fluorescent probe is introduced. This is critical for accurately measuring competitive inhibition.

-

Bocillin FL Concentration: Using a saturating concentration of the fluorescent probe ensures that all available PBP binding sites are labeled in the control samples, providing a maximum signal for comparison.

-

SDS-PAGE: Separating the membrane proteins by size allows for the visualization and quantification of the fluorescent signal associated with each individual PBP.

Protocol:

-

Bacterial Culture and Membrane Preparation:

-

Grow the bacterial strain of interest (e.g., E. coli DC2) in an appropriate broth to mid-logarithmic phase (OD600 ≈ 0.5).[12]

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS, pH 7.4).[12]

-

Resuspend the cell pellet and lyse the cells using a French press or sonication.

-

Isolate the cell membranes by ultracentrifugation. Resuspend the membrane pellet in a storage buffer and determine the total protein concentration (e.g., via BCA assay).

-

-

Competitive Binding Reaction:

-

In microcentrifuge tubes, aliquot a standardized amount of membrane protein (e.g., 50-100 µg).

-

Add serially diluted concentrations of faropenem (or other unlabeled β-lactam) to the tubes. Include a "no inhibitor" control.

-

Incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.[13]

-

Add a fixed concentration of Bocillin FL (e.g., 5 µg/mL) to each tube and incubate for an additional 10 minutes at 37°C.[14]

-

-

Analysis:

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins on an SDS-PAGE gel.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel imager.

-

Quantify the band intensity for each PBP at each faropenem concentration using densitometry software.

-

Plot the percentage of Bocillin FL binding against the log of the faropenem concentration. Fit the data to a dose-response curve to determine the IC50 value for each PBP.[10][12]

-

Caption: Workflow for a competitive PBP binding assay.

Resistance Mechanisms Involving PBPs

Bacterial resistance to β-lactam antibiotics, including faropenem, can arise through several mechanisms. While β-lactamase production and efflux pumps are significant factors, alterations in the PBP targets themselves are a crucial mechanism of resistance.[2]

-